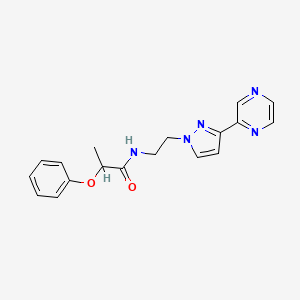![molecular formula C18H19NO2S B2968085 (1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2319874-74-1](/img/structure/B2968085.png)
(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,5S)-3-methylene-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic structure (azabicyclo[3.2.1]octane) which is a common motif in many natural products and pharmaceuticals . The naphthalen-1-ylsulfonyl group attached to it could potentially impart interesting chemical and physical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic azabicyclo[3.2.1]octane core, with a methylene (-CH2-) group at the 3-position and a naphthalen-1-ylsulfonyl group at the 8-position . The 3D structure of similar compounds can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bicyclic core and the naphthalen-1-ylsulfonyl group. The methylene group at the 3-position could potentially be involved in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups (like the sulfonyl group) would influence properties like solubility, melting/boiling point, etc .Wissenschaftliche Forschungsanwendungen
Syntheses and Properties of Donor−Acceptor‐Substituted Molecules
Research conducted by Altmayer et al. (2001) involved the synthesis of donor−acceptor-substituted derivatives starting from bicyclic compounds, including those with naphthalene components similar to the query compound. The study demonstrated the efficient photoinduced electron transfer in naphthalene derivatives, indicating potential applications in photovoltaic devices or as components in organic electronic materials (Altmayer et al., 2001).
Hydroprocessing of Coal-derived Aromatic Hydrocarbons
Demirel et al. (1998) investigated converting aromatic compounds derived from coal into high octane compounds with low aromatics, using 1-methyl-naphthalene as a model compound. This study illustrates the potential of such compounds in the production of cleaner, high-performance fuels (Demirel et al., 1998).
Phosphorescence from Triplet Excimers of Aromatic Compounds
Takemura et al. (1976) explored the phosphorescence emissions from various aromatic compounds, including naphthalene derivatives, under fluid conditions. The study's findings on the kinetic analyses and phosphorescence emissions could inform the development of materials for optical applications, such as sensors or organic light-emitting diodes (Takemura et al., 1976).
Synthesis of Ring-Fused B−N Heteroaromatic Compounds
Fang et al. (2006) synthesized azaborindene derivatives through multistep syntheses involving a Grubbs ring-closing metathesis, leading to compounds with potential applications in catalysis and as building blocks for more complex molecular architectures (Fang et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylidene-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-13-11-15-9-10-16(12-13)19(15)22(20,21)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,15-16H,1,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSIXGZHFJAUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)
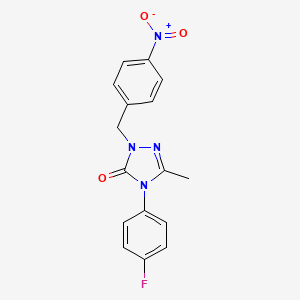


![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)
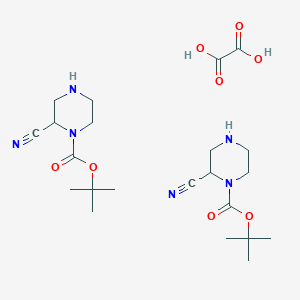
![2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2968012.png)
![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2968016.png)
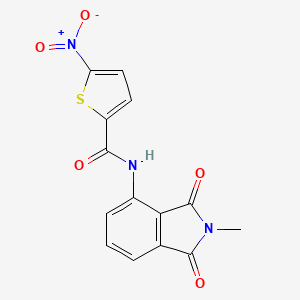
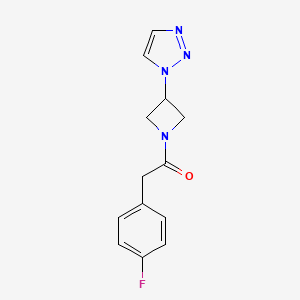
![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)
